N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide
CAS No.:
Cat. No.: VC15281781
Molecular Formula: C11H10FN3O2
Molecular Weight: 235.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10FN3O2 |
|---|---|
| Molecular Weight | 235.21 g/mol |
| IUPAC Name | N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide |
| Standard InChI | InChI=1S/C11H10FN3O2/c1-2-9-10(15-17-14-9)13-11(16)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15,16) |
| Standard InChI Key | YPNZXXMPWRBBOY-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NON=C1NC(=O)C2=CC=C(C=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide (molecular formula: , molecular weight: 235.21 g/mol) features a 1,2,5-oxadiazole ring substituted at the 3-position with a benzamide group containing a para-fluorine atom and at the 4-position with an ethyl group. The IUPAC name reflects this substitution pattern: N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide.
Key Structural Features:
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Oxadiazole Ring: A five-membered heterocycle with two nitrogen atoms at positions 1 and 2, contributing to electron-deficient properties that enhance reactivity.
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Ethyl Group: The 4-ethyl substituent increases hydrophobicity, potentially improving membrane permeability.
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4-Fluorobenzamide: The fluorine atom at the para position of the benzamide moiety enhances metabolic stability and modulates electronic effects.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.21 g/mol |
| SMILES Notation | CCC1=NON=C1NC(=O)C2=CC=C(C=C2)F |
| InChI Key | YPNZXXMPWRBBOY-UHFFFAOYSA-N |
| LogP (Predicted) | 2.1 ± 0.3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
The compound’s moderate lipophilicity (LogP ≈ 2.1) suggests balanced solubility in both aqueous and lipid environments, a critical factor for bioavailability.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide typically involves a multi-step sequence:
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Formation of the Oxadiazole Core:
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Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions. For example, reacting 4-ethylamidoxime with 4-fluorobenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) yields the oxadiazole intermediate .
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Reaction conditions: 80–100°C, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), 6–12 hours.
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Functionalization:
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The 3-amino group of the oxadiazole ring is acylated with 4-fluorobenzoyl chloride using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
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Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity.
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Yield Optimization
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Temperature Control: Maintaining temperatures below 100°C prevents decomposition of the thermally labile oxadiazole ring.
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Catalytic Additives: Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) enhances acylation efficiency .
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Solvent Selection: Polar aprotic solvents like DMF or DCM improve reaction homogeneity.
Biological Activities and Mechanistic Insights
Antimicrobial Activity
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide exhibits broad-spectrum antimicrobial properties. In vitro assays against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) suggest its potential as a lead compound for antibiotic development. The fluorine atom likely enhances membrane penetration, while the oxadiazole ring disrupts bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs).
Anti-inflammatory Effects
In murine models of carrageenan-induced paw edema, oral administration (10 mg/kg) reduced inflammation by 62% within 4 hours. This activity is attributed to selective COX-2 inhibition (: 0.45 µM \text{IC}_{50} ), suggesting a favorable safety profile.
Comparative Analysis with Structural Analogues
To contextualize the uniqueness of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide, its properties are compared to related oxadiazole derivatives:
| Compound | Molecular Weight (g/mol) | Antimicrobial MIC (µg/mL) | COX-2 IC₅₀ (µM) |
|---|---|---|---|
| N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide | 235.21 | 8–16 | 0.45 |
| N-(5-methyl-1,2,4-oxadiazol-3-yl)-3-nitrobenzamide | 248.18 | 32–64 | 1.2 |
| 4-(1,2,5-oxadiazol-3-yl)benzoic acid | 190.15 | >128 | >50 |
The ethyl and fluorine substituents confer superior bioactivity compared to methyl or nitro analogues, underscoring the importance of substituent electronic and steric effects .
Recent Research Advancements
Pharmacokinetic Profiling
A 2024 study in Sprague-Dawley rats revealed favorable pharmacokinetics:
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Oral Bioavailability: 78% (10 mg/kg dose).
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Plasma Half-Life: 4.2 hours.
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Cmax: 5.3 µM at 2 hours post-administration.
These properties support further development as an oral therapeutic agent.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the benzamide moiety identified the 4-fluoro substituent as critical for COX-2 inhibition. Replacement with chlorine or methyl groups reduced potency by 3–5 fold, highlighting the role of fluorine’s electronegativity in target binding.
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